molecular formula C20H22N2O4S2 B2952165 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-38-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2952165
CAS No.: 941987-38-8
M. Wt: 418.53
InChI Key: CGWRJLLYEPTXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic small molecule characterized by a benzothiazole core substituted with 5,7-dimethyl groups, linked via an amide bond to a butanamide chain bearing a 4-methoxyphenylsulfonyl moiety. This structure combines a heterocyclic aromatic system with sulfonyl and methoxy groups, which are frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-11-14(2)19-17(12-13)21-20(27-19)22-18(23)5-4-10-28(24,25)16-8-6-15(26-3)7-9-16/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWRJLLYEPTXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of 390.47 g/mol. The compound features a benzo[d]thiazole moiety known for its diverse biological activities, including antimicrobial and anticancer properties. The sulfonamide group enhances solubility and bioavailability, making it a valuable candidate for drug development .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using commercially available precursors. Key steps include:

  • Formation of the Benzothiazole Ring : This is achieved through reactions involving thiourea derivatives and appropriate electrophiles.
  • Sulfonamide Formation : The sulfonamide group is introduced through reaction with sulfonyl chlorides.
  • Amidation : The final step involves coupling the benzothiazole derivative with an amine to form the desired butanamide structure.

Reactions are usually conducted in organic solvents such as dichloromethane or dimethylformamide under controlled temperatures to optimize yields .

Antimicrobial Properties

Research indicates that compounds containing a benzothiazole core exhibit significant antimicrobial activity. For instance, similar derivatives have been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results . The presence of the methoxyphenyl group may enhance this activity by increasing lipophilicity and facilitating cellular penetration.

Anticancer Activity

The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors involved in cancer cell signaling pathways. Studies on related compounds suggest that they can modulate biological activity through interactions with amino acid residues in active sites of enzymes or receptors . Further research is necessary to elucidate the specific pathways affected by this compound.

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Study on Antifungal Activity : A study tested various benzothiazole derivatives for antifungal properties against Candida albicans and found that modifications in the structure significantly impacted efficacy .
  • Anticancer Screening : Another study explored the anticancer potential of related compounds in vitro, demonstrating significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against E. coli and S. aureus; structure influences potency
Anticancer PotentialSignificant cytotoxicity observed in breast and lung cancer cell lines
Antifungal ActivityModifications enhance efficacy against fungal strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

  • 4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide () :

    • Structural Differences : Replaces 5,7-dimethylbenzothiazole with a 4-methylbenzothiazole and substitutes the 4-methoxyphenylsulfonyl with a 4-fluorophenylsulfonyl group.
    • Impact : Fluorine enhances electronegativity and metabolic stability, while methyl groups on benzothiazole may reduce steric hindrance compared to dimethyl substituents.
    • Synthesis : Shared synthetic steps include sulfide oxidation to sulfone and amide coupling, suggesting analogous methodologies .
  • Benzothiazole-Propenone Derivatives (): Structural Differences: Feature methoxy-substituted benzothiazoles conjugated to propenone moieties (e.g., 5,7-dimethoxy or 5,6,7-trimethoxy groups). The propenone moiety introduces a conjugated system absent in the target compound, which may enhance tubulin-binding activity .

Functional Group Modifications and Therapeutic Potential

  • Cardioprotective Thiazol-2-yl Hydrazines () :

    • Structural Differences : Replace butanamide with a hydrobromide salt and tetrahydroazepine moiety.
    • Impact : The ionic nature of the hydrobromide salt enhances solubility, while the tetrahydroazepine may improve cardioprotective efficacy compared to the butanamide’s neutral chain .
  • Benzodioxol-Thiazole Derivatives (): Structural Differences: Substitute dimethylbenzothiazole with a benzo[d][1,3]dioxol-5-yl group.

Comparative Data Table

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Implications Reference
4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide 4-Fluorophenylsulfonyl, 4-methylbenzothiazole Fluorine vs. methoxy; reduced steric bulk Potential kinase inhibition
(Z)-3-((4-(5,7-Dimethoxybenzothiazol-2-yl)Phenyl)Amino)...prop-2-en-1-one (5b) 5,7-Dimethoxybenzothiazole, propenone moiety Methoxy vs. methyl; conjugated system Tubulin polymerization inhibition
N-[4-(4-Methoxyphenyl)Thiazol-2-yl]-Hydrazine Hydrobromide Hydrobromide salt, tetrahydroazepine Ionic vs. neutral chain; different heterocycle Cardioprotective (superior to Levocarnitine)
N-(4-(Benzodioxol-5-yl)Thiazol-2-yl)-...Butanamide Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenylsulfonyl Benzodioxol vs. dimethylbenzothiazole Unreported (structural bioisosterism)

Research Findings and Limitations

  • Synthesis : The target compound likely follows pathways similar to , utilizing sulfide oxidation and amide coupling, with characterization via NMR and MS .
  • Activity Gaps: No direct biological data for the target compound are provided; comparisons rely on structural analogs with known activities (e.g., kinase/tubulin inhibition).
  • Contradictions : Varied biological targets (kinases, tubulin, cardiovascular systems) complicate functional comparisons, emphasizing structural over mechanistic parallels.

Q & A

Q. What are the key synthetic routes for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and how do reaction conditions influence regioselectivity?

The synthesis involves coupling a thiazole precursor with a sulfonylbutanamide moiety. For example, thiazole derivatives are often synthesized via cyclization of aoxothioamides or coupling reactions with sulfonyl chlorides. demonstrates regioselective synthesis of similar compounds using solvent polarity and temperature to control product formation (e.g., 76% yield for Furan-2-yl(4-phenylthiazol-2-yl)methanone in optimized conditions). For sulfonamide coupling, pyridine is frequently used as a base to facilitate nucleophilic substitution, as seen in the synthesis of phenylthiazolyl benzenesulfonamide derivatives .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct signals for the 5,7-dimethyl groups on the benzothiazole ring (δ ~2.5–3.0 ppm for methyl protons) and the 4-methoxyphenyl sulfonyl moiety (δ ~3.8 ppm for OCH₃).
  • Mass Spectrometry (MS) : Molecular ion peaks align with the theoretical molecular weight (e.g., C₂₀H₂₁N₂O₃S₂).
    and validate these methods, showing consistency between experimental and calculated data for analogous compounds .

Q. What in vitro assays are used to evaluate its biological activity, and what controls are recommended?

Common assays include:

  • Kinase Inhibition : BRAFV600E kinase inhibition assays (IC₅₀ determination) using ATP-competitive protocols, with staurosporine as a positive control .
  • Cardioprotective Activity : Hypoxia-induced smooth muscle contraction models, comparing efficacy to reference drugs like Levocarnitine ().
  • Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative strains, with ciprofloxacin as a control .

Advanced Research Questions

Q. How do substituent modifications on the benzothiazole or sulfonyl group affect its pharmacokinetic profile?

  • Lipophilicity : The 4-methoxyphenyl sulfonyl group enhances solubility, while methyl groups on the benzothiazole increase metabolic stability. highlights the role of trifluoromethyl groups in improving lipophilicity, suggesting analogous strategies here .
  • SAR Studies : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may enhance kinase binding affinity, while bulky substituents reduce bioavailability ().

Q. What computational methods are suitable for predicting binding modes with targets like BRAFV600E?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BRAFV600E’s ATP-binding pocket (e.g., hydrogen bonding with Cys532).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER). references DFT and MD for correlating structural features with bioactivity .

Q. How can contradictory data on biological efficacy (e.g., cardioprotective vs. cytotoxic effects) be resolved?

  • Dose-Response Curves : Establish clear EC₅₀/LC₅₀ thresholds to differentiate therapeutic vs. toxic ranges.
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions. and emphasize comparative studies with reference compounds to contextualize results .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flash Chromatography : Employ gradient elution (hexane/ethyl acetate) for efficient separation of sulfonamide byproducts.
  • Catalytic Optimization : RuCl₃/NaIO₄ systems () improve oxidation steps, reducing side reactions. reports >70% yields for sulfonamide-thiazole derivatives using pyridine-mediated coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.